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morpholinobenzoate

Cat. No.: B580919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the expected spectroscopic properties of

Methyl 3-chloro-4-morpholinobenzoate. Due to the absence of published experimental data

for this specific compound in readily accessible scientific databases as of the date of this

publication, this document presents predicted spectroscopic data based on the analysis of its

constituent functional groups and data from structurally related molecules. This guide also

outlines a plausible synthetic route and standard experimental protocols for obtaining Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which will be

invaluable for researchers planning to synthesize and characterize this compound.

Introduction
Methyl 3-chloro-4-morpholinobenzoate is a substituted aromatic compound incorporating a

methyl ester, a chloro group, and a morpholine moiety. Such structures are of interest in

medicinal chemistry and materials science due to the diverse pharmacological and

physicochemical properties imparted by these functional groups. Accurate spectroscopic

characterization is crucial for the unambiguous identification and purity assessment of this

compound. This guide serves as a foundational resource for researchers, providing predicted

data and detailed methodologies to facilitate its synthesis and characterization.
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 3-chloro-4-
morpholinobenzoate. These predictions are derived from established chemical shift and

absorption frequency ranges for the functional groups present in the molecule and by analogy

to structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.95 d, J ≈ 2 Hz 1H H-2 (Aromatic)

~7.85 dd, J ≈ 8.5, 2 Hz 1H H-6 (Aromatic)

~7.00 d, J ≈ 8.5 Hz 1H H-5 (Aromatic)

~3.90 s 3H -OCH₃ (Ester)

~3.85 t, J ≈ 4.5 Hz 4H
-N(CH₂)₂-

(Morpholine)

~3.10 t, J ≈ 4.5 Hz 4H
-O(CH₂)₂-

(Morpholine)

Table 2: Predicted ¹³C NMR Data (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~166.0 C=O (Ester)

~155.0 C-4 (Aromatic, C-N)

~132.0 C-6 (Aromatic, C-H)

~130.0 C-2 (Aromatic, C-H)

~125.0 C-1 (Aromatic, C-COOCH₃)

~122.0 C-3 (Aromatic, C-Cl)

~118.0 C-5 (Aromatic, C-H)

~67.0 -O(CH₂)₂- (Morpholine)

~52.0 -OCH₃ (Ester)

~51.0 -N(CH₂)₂- (Morpholine)

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Medium C-H stretch (aliphatic)

~1725 Strong C=O stretch (ester)

~1600, ~1500 Medium-Strong C=C stretch (aromatic)

~1280, ~1120 Strong C-O stretch (ester and ether)

~1240 Strong C-N stretch (aryl-amine)

~820 Strong
C-H out-of-plane bend

(aromatic)

~780 Medium C-Cl stretch

Table 4: Predicted Mass Spectrometry Data
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m/z Interpretation

255.07/257.07
[M]⁺ and [M+2]⁺ molecular ions (due to ³⁵Cl/³⁷Cl

isotopes)

224.05/226.05 [M - OCH₃]⁺

196.06/198.06 [M - COOCH₃]⁺

154.02 [M - Morpholine - Cl]⁺

86.06 [Morpholine]⁺ fragment

Experimental Protocols
3.1. Synthesis of Methyl 3-chloro-4-morpholinobenzoate

A plausible synthetic route involves a nucleophilic aromatic substitution reaction followed by

esterification.

Step 1: Synthesis of 3-chloro-4-morpholinobenzoic acid. A mixture of 3,4-dichlorobenzoic

acid (1 equivalent), morpholine (2.5 equivalents), and a suitable base such as potassium

carbonate (2.5 equivalents) in a polar aprotic solvent like DMSO or DMF is heated at 100-

150 °C for several hours. The reaction progress is monitored by TLC. Upon completion, the

reaction mixture is cooled, poured into water, and acidified to precipitate the product, which

is then filtered, washed, and dried.

Step 2: Esterification to form Methyl 3-chloro-4-morpholinobenzoate. The synthesized 3-

chloro-4-morpholinobenzoic acid (1 equivalent) is dissolved in methanol. A catalytic amount

of a strong acid, such as sulfuric acid or thionyl chloride, is added. The mixture is refluxed for

several hours and monitored by TLC. After completion, the excess methanol is removed

under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate,

washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous

sodium sulfate, and the solvent is evaporated to yield the crude product. Purification can be

achieved by column chromatography or recrystallization.

3.2. Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. A

standard pulse sequence is used with a sufficient relaxation delay to ensure accurate

integration.

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-

decoupled pulse sequence is typically used to obtain singlets for all carbon signals. A

larger sample size (20-50 mg) and a longer acquisition time may be necessary to achieve

a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy using an

Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is

placed directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample can be introduced via direct infusion or

through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electron Impact

(EI) or Electrospray Ionization (ESI) can be used. For EI, a 70 eV electron beam is

standard.

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

The resulting mass spectrum will show the molecular ion peak and characteristic

fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to

confirm the elemental composition.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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